molecular formula C11H9FO2S B3290164 Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate CAS No. 863119-54-4

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B3290164
CAS No.: 863119-54-4
M. Wt: 224.25 g/mol
InChI Key: QLXAVQNSGQZFPE-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 863119-54-4) is a fluorinated benzo[b]thiophene derivative with a molecular weight of 224.25 g/mol and a purity of ≥95% . The compound features a benzo[b]thiophene core substituted with a fluorine atom at position 6, a methyl group at position 3, and a methoxycarbonyl group at position 2. It is primarily utilized in research settings, though commercial availability has been discontinued .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-fluoro-3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXAVQNSGQZFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 863119-54-4 6-F, 3-CH₃, 2-COOCH₃ 224.25 Research chemical; discontinued commercial availability.
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 6-Cl, 2-COOCH₃ 226.68 Chlorinated analog; used as a synthetic intermediate in organic chemistry.
Methyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate 863118-41-6 6-CF₃, 2-COOCH₃ ~258.2* Trifluoromethyl group enhances lipophilicity; potential in drug discovery.
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate 59812-34-9 3-Cl, 6-CH₃, 2-COOCH₃ 228.69 Chloro and methyl substituents alter electronic properties; safety data available (skin/eye irritant).
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 3-OH, 2-COOCH₂CH₃ 222.25 Hydroxyl group improves solubility; structural similarity score: 0.84 vs. target compound.
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate Not provided 4-F, 3-(morpholinosulfonyl), 2-COOCH₃ ~329.3* Designed as an anti-HBV agent; validated via X-ray crystallography and molecular docking.
Methyl 6-bromo-7-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate 2918942-08-0 6-Br, 7-Cl, 3-CF₃, 2-COOCH₃ ~374.6* Polyhalogenated derivative; complex substituent pattern for specialized applications.

*Molecular weights estimated based on substituent contributions.

Key Comparisons

The trifluoromethyl group in CAS: 863118-41-6 increases lipophilicity, which may improve blood-brain barrier penetration in drug candidates . The 3-chloro-6-methyl analog (CAS: 59812-34-9) exhibits distinct safety profiles, with documented hazards for skin/eye irritation .

Synthetic Accessibility The target compound’s synthesis likely parallels methods for analogs, such as multicomponent Petasis reactions (e.g., ethyl 2-aminothiophene derivatives in ) or nucleophilic substitutions . Brominated derivatives (e.g., CAS: 2918942-08-0) require specialized halogenation conditions, increasing synthetic complexity .

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 5556-20-7) highlights the role of hydroxyl groups in modulating solubility and binding interactions .

Biological Activity

Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The presence of a fluorine atom and a methyl group in its structure enhances its reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly proteins involved in apoptosis and DNA damage repair.

  • Target Proteins : The compound has been shown to inhibit myeloid cell leukemia-1 (Mcl-1), a protein that plays a crucial role in preventing apoptosis in cancer cells. By blocking Mcl-1, the compound facilitates apoptosis and enhances the cytotoxic effects on cancer cells.
  • Biochemical Pathways : It modulates key biochemical pathways involved in cell survival and proliferation. Specifically, it disrupts the dysregulation of apoptosis, which is often a mechanism of resistance to chemotherapy agents like cisplatin.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting DNA repair mechanisms. In vitro studies have shown that it can effectively reduce cell viability in cancer models.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in developing new antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound. Below is a summary of notable findings:

StudyObjectiveKey Findings
Study 1Evaluation of anticancer propertiesDemonstrated significant cytotoxicity against A431 and Jurkat cell lines with IC50 values < 10 µM .
Study 2Mechanistic insights into apoptosis inductionShowed that the compound effectively inhibits Mcl-1, leading to increased apoptosis in cancer cells.
Study 3Antimicrobial activity assessmentExhibited promising results against M. tuberculosis, with MIC values indicating effective bactericidal action .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can effectively penetrate cancer cells, allowing for its therapeutic effects to manifest. Studies indicate that the compound maintains stability over time, which is critical for its long-term efficacy in biological systems.

Dosage Effects

The biological effects of this compound vary with dosage:

  • Therapeutic Effects : Lower doses have been associated with anticancer and anti-inflammatory activities.
  • Toxicity : Higher doses may lead to cytotoxicity and organ damage, highlighting the importance of dosage optimization in therapeutic applications.

Q & A

Q. How to optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for scalability.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Workup automation : Use liquid-liquid extraction systems for consistent purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.